Ligupurpuroside C
Overview
Description
Mechanism of Action
Target of Action
Ligupurpuroside C, a natural phenylethanoid glycoside isolated from Kudingcha , has been found to act as a natural inhibitor of lipase . Lipase is a key enzyme for triglyceride absorption in the small intestine and is responsible for the hydrolysis of 50–70% total dietary fats . It is secreted by the pancreas and plays a crucial role in the digestion and absorption of dietary fats .
Mode of Action
This compound interacts with lipase in a competitive manner . It binds to the amino acid residues of the hydrophobic cavity on the catalytic sites of lipase . This binding can quench the intrinsic fluorescence of lipase through a static quenching procedure . Thermodynamic analysis suggests that hydrophobic interaction is the main force between lipase and this compound .
Pharmacokinetics
The pharmacokinetics of this compound is yet to be fully understood. A study has developed a sensitive and selective specific high-performance liquid chromatography (hplc)-tandem mass spectrometric method (ms/ms) for the determination of ligupurpurosides b and c in rat plasma . This method could potentially be used to study the ADME properties of this compound in the future.
Result of Action
The primary result of this compound’s action is the inhibition of lipase activity. This could potentially lead to a decrease in the absorption of dietary fats, which could be beneficial in the management of obesity and related conditions .
Biochemical Analysis
Biochemical Properties
Ligupurpuroside C plays a significant role in various biochemical reactions. It has been shown to interact with enzymes such as lipase, where it acts as a natural inhibitor . The interaction between this compound and lipase involves hydrophobic interactions, leading to the inhibition of lipase activity . Additionally, this compound can inhibit lipid accumulation in HepG2 cells at a concentration of 50 μMol/L .
Cellular Effects
This compound influences various cellular processes and functions. In HepG2 cells, it significantly inhibits lipid accumulation, suggesting its potential role in regulating lipid metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. For instance, it binds to the hydrophobic cavity on the catalytic sites of lipase, leading to enzyme inhibition . This interaction is primarily driven by hydrophobic forces, and the binding of this compound to lipase does not significantly alter the enzyme’s conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipase, influencing metabolic flux and metabolite levels . The exact metabolic pathways and the role of this compound in these pathways need further elucidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ligupurpuroside C involves the extraction from natural sources, primarily the leaves of Ligustrum purpurascens . The extraction process typically includes solvent extraction followed by purification using chromatographic techniques
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale extraction from plant sources. The process involves harvesting the leaves, drying, and then extracting the compound using solvents such as ethanol or methanol . The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ligupurpuroside C undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to preserve the integrity of the glycoside structure .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its anti-inflammatory and anti-cancer properties.
Medicine: Potential therapeutic agent for treating diseases related to oxidative stress and inflammation.
Industry: Used in the food industry as a natural preservative due to its antioxidant properties.
Comparison with Similar Compounds
Ligupurpuroside C is similar to other phenylethanoid glycosides such as Ligupurpuroside A and Ligupurpuroside B . it is unique in its specific molecular structure and the particular biological activities it exhibits . Other similar compounds include acteoside and isoacteoside, which also possess antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O17/c1-16-24(39)26(41)28(43)34(48-16)51-31-17(2)49-35(29(44)27(31)42)52-32-25(40)22(15-47-23(38)12-7-18-3-8-20(36)9-4-18)50-33(30(32)45)46-14-13-19-5-10-21(37)11-6-19/h3-12,16-17,22,24-37,39-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGBMGMUFKRLER-CMPWVXOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)OCCC4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC=C(C=C5)O)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential mechanism of action for Ligupurpuroside C's hypolipidemic effect?
A: While the provided research does not directly investigate this compound's mechanism, it does shed light on the broader extract (LRTPG) where it was discovered. The research suggests that LRTPG, which contains this compound, might exert its hypolipidemic effect by activating the AMP-activated protein kinase (AMPK) pathway in the liver. [] This activation, in turn, appears to suppress key enzymes involved in lipogenesis (fat synthesis), such as stearoyl-CoA desaturase 1, glycerol-3-phosphate acyltransferase, 1-acylglycerol-3-phosphate O-acyltransferase 2, and diacylglycerol acyltransferase 2. [] Additionally, LRTPG seems to enhance the breakdown of circulating triglycerides by increasing lipoprotein lipase activity. [] Further research is needed to determine if this compound specifically contributes to these observed effects.
Q2: What is the source of this compound and what other bioactive compounds are found alongside it?
A: this compound was originally isolated from Ku-Ding-Cha, a type of herbal tea produced from the leaves of Ligustrum purpurascens (Oleaceae). [] This plant is commonly used in traditional Chinese medicine for its potential benefits in managing hypertension, obesity, inflammation, and as a diuretic. [] Alongside this compound, researchers identified other potentially bioactive compounds in the same plant extract, including ligupurpurosides D, E, and F, acteoside, ligupurpuroside A, and others. [] Many of these compounds also demonstrated antioxidant activity in DPPH radical scavenging assays. []
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